(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromine, fluorine, and thiadiazole moieties
Properties
IUPAC Name |
(2-bromophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3OS/c21-16-9-3-1-7-14(16)20(26)25-11-5-6-13(12-25)18-23-24-19(27-18)15-8-2-4-10-17(15)22/h1-4,7-10,13H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYUKWZPIVOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction. Finally, the bromophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the cross-coupling steps.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The thiadiazole core is synthesized via a cyclization reaction between a ketone (e.g., 2-fluorobenzaldehyde) and a hydrazine derivative. A common method involves:
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Reagents : Ethyl hydrazine carboxylate, thionyl chloride, and sulfur.
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Conditions : Reflux in chloroform or DMAC, followed by heating with sulfur and potassium persulfate .
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Key Step : The hydrazone intermediate undergoes cyclization to form the thiadiazole ring.
Table 1: Thiadiazole Synthesis Conditions
| Reagent | Role | Source |
|---|---|---|
| Ethyl hydrazine carboxylate | Hydrazine derivative | |
| Thionyl chloride | Cyclization agent | |
| Sulfur | Sulfur source | |
| K₂S₂O₈ (potassium persulfate) | Oxidizing agent |
Coupling Reactions
The final compound is assembled via two critical coupling steps:
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Bromophenyl-Piperidine Linkage :
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Mechanism : Friedel-Crafts acylation or nucleophilic acyl substitution.
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Reagents : Bromophenyl ketone, piperidine, catalyst (e.g., Lewis acid).
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Conditions : High-temperature reflux in inert solvents.
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Thiadiazole-Piperidine Attachment :
Table 3: Coupling Reaction Conditions
| Reaction Type | Reagents/Conditions | Source |
|---|---|---|
| Friedel-Crafts acylation | AlCl₃, bromophenyl ketone | |
| Ullmann coupling | Cu catalyst, DMAC |
Characterization
The compound is characterized using:
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NMR spectroscopy : To confirm proton and carbon environments.
Potential Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (LoVo) cancer cells.
Case Study: Anticancer Effects
In a study assessing the anticancer potential of similar compounds, it was found that those containing the thiadiazole moiety showed significant inhibition of cell proliferation. For instance, compounds derived from thiadiazole exhibited IC50 values ranging from 2.44 µM to over 23 µM against different cancer lines, indicating a strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Thiadiazole derivatives have been documented to possess antibacterial and antifungal activities due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways.
Research Findings
A comparative study highlighted that derivatives similar to the compound demonstrated effective inhibition against several bacterial strains, suggesting that the bromine substitution enhances bioactivity. For example, compounds with halogen groups were shown to have lower IC50 values against pathogens compared to their non-halogenated counterparts .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acids: These compounds share some structural similarities and are used in various chemical reactions, including the Suzuki-Miyaura coupling.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to the combination of bromine, fluorine, and thiadiazole moieties in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes several functional groups that contribute to its biological activity, including a bromophenyl group, a thiadiazole moiety, and a piperidine ring.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. In a high-throughput screening study, compounds with piperidinyl cores demonstrated promising activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to over 20 µM depending on structural modifications .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example, related compounds have been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells . These mechanisms suggest that the compound may interfere with critical signaling pathways involved in cancer proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 12b | Na+/K+-ATPase | Not specified | |
| PCB-31 | Tumor growth inhibition | 259 ng h/mL |
Structure-Activity Relationships (SAR)
The biological activity of This compound is influenced by its structure. Modifications at various positions of the piperidine and thiadiazole rings have been systematically studied to identify optimal substitutions for enhanced activity. The presence of halogen substituents has been correlated with increased bioactivity in several studies .
Case Studies
In a notable case study involving similar piperidine derivatives, researchers synthesized several analogs and evaluated their biological activities. One compound exhibited an IC50 value of 1.62 µM against viral replication in cell-based assays . This highlights the potential for developing derivatives based on the original structure for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
